3-Bromo-4-oxo-4-phenylbutanoic acid
Overview
Description
3-Bromo-4-oxo-4-phenylbutanoic acid is a brominated organic compound that is related to various research areas, including the study of amino acids and their derivatives, as well as the synthesis of complex organic molecules. The compound contains a bromine atom, a ketone group, and a phenyl group attached to a four-carbon chain with a carboxylic acid terminus.
Synthesis Analysis
The synthesis of brominated organic compounds can be complex due to the reactivity of bromine. In a related study, the bromination of 3,4,4-trichlorobut-3-enoic acid was performed, leading to the formation of brominated acids, which were then converted into chlorides for further reactions . Although this study does not directly synthesize 3-Bromo-4-oxo-4-phenylbutanoic acid, it provides insight into the methods used for bromination and subsequent transformations of similar compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-amino-2-hydroxy-4-phenylbutanoic acid, has been determined using X-ray crystallography . This technique allows for the absolute determination of stereochemistry, which is crucial for understanding the properties and reactivity of the molecule. While the structure of 3-Bromo-4-oxo-4-phenylbutanoic acid itself is not provided, the methodologies used in these studies can be applied to determine its configuration.
Chemical Reactions Analysis
The reactivity of brominated acids, such as 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids, has been studied in solvolysis reactions in dipolar aprotic solvents . The study found that electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it. This suggests that the presence of the bromine atom and the phenyl group in 3-Bromo-4-oxo-4-phenylbutanoic acid would influence its reactivity in a predictable manner based on the nature of the substituents.
Physical and Chemical Properties Analysis
The physical properties, such as melting points and solubility, can be inferred from related compounds. For instance, the hydrobromide of a methyl ester derived from an amino acid component of bestatin was crystallized and had a melting point of 172-173°C . The solvolysis behavior of similar brominated acids indicates that solvent and temperature can significantly affect the reactivity of these compounds . These findings can be extrapolated to predict the behavior of 3-Bromo-4-oxo-4-phenylbutanoic acid under various conditions.
Scientific Research Applications
Crystallography
- Summary of the application : 3-Bromo-4-oxo-4-phenylbutanoic acid has been used in the study of crystal structures .
- Methods of application : A new polymorph of 3-Bromo-4-oxo-4-phenylbutanoic acid was obtained and its crystal structure was studied .
- Results : The new polymorph differs slightly from the two known polymorphs (RMSD of about 0.112–0.183 Å). All polymorphs contain dimers of molecules bounded by intermolecular hydrogen bonds leaving carbonyl groups at Position 4 unaffected .
Oxidation Studies
- Summary of the application : The kinetics and mechanism of oxidation of 3-Bromo-4-oxo-4-phenylbutanoic acid have been studied .
- Methods of application : The oxidation process was carried out in an aqueous acetic acid medium .
- Results : The results of these studies can provide insights into the reactivity of this compound and its potential applications in various chemical reactions .
Chemical Synthesis
- Summary of the application : 3-Bromo-4-oxo-4-phenylbutanoic acid is often used as a starting material in chemical synthesis .
- Methods of application : It can be synthesized by Friedel–Crafts condensation from succinic anhydride and benzene with anhydrous AlCl3 catalysis .
- Results : The product can be recrystallized from water and dried under vacuum .
Study of Substituent Effects
- Summary of the application : The compound has been used to study the effects of substituents in the phenyl ring on the rate of oxidation .
- Methods of application : The oxidation process was carried out and the rate was measured for different substituents .
- Results : Electron-releasing substituents in the phenyl ring accelerate the rate, while electron-withdrawing substituents produce the opposite effect .
Pharmaceutical Research
- Summary of the application : 3-Bromo-4-oxo-4-phenylbutanoic acid is used in pharmaceutical research .
- Methods of application : It can be used as a building block in the synthesis of various pharmaceutical compounds .
- Results : The synthesized compounds can be tested for their biological activity .
Material Science
- Summary of the application : The compound has been used in material science for the study of its crystal structure .
- Methods of application : The crystal structure of the compound was studied using X-ray diffraction .
- Results : The study found that the molecules of the acid form dimers using carboxyl groups, which is in harmony with the common data for all carboxylic acids .
properties
IUPAC Name |
3-bromo-4-oxo-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHMOLSUUYGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-oxo-4-phenylbutanoic acid | |
CAS RN |
53515-22-3 | |
Record name | 53515-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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